

# Spectroscopic Analysis of 2,2-Diiodopropane: A Technical Guide

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## Compound of Interest

Compound Name: 2,2-Diiodopropane

Cat. No.: B106524

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **2,2-diiodopropane**. Due to the absence of publicly available experimental spectra, this guide utilizes predicted NMR data to offer insights into the structural characterization of this compound. The information is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science where halogenated organic molecules are of significant interest.

## Predicted NMR Spectroscopic Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **2,2-diiodopropane**. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the magnetic environment of each nucleus.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2,2-Diiodopropane**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
$\text{CH}_3$	3.12	Singlet

Solvent:  $\text{CDCl}_3$ , Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **2,2-Diiodopropane**

Carbon Atom	Predicted Chemical Shift (ppm)
$\text{C(I)}_2$	-28.1
$\text{CH}_3$	38.8

Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  at 77.16 ppm.

## Experimental Protocol for NMR Spectroscopy

The following is a general protocol for the acquisition of NMR spectra for a small organic molecule like **2,2-diiodopropane**. This protocol is based on standard laboratory procedures and can be adapted for use with various NMR spectrometers.

### 1. Sample Preparation:

- **Sample Weighing:** Accurately weigh approximately 5-20 mg of the solid **2,2-diiodopropane** sample for  $^1\text{H}$  NMR, and 20-50 mg for  $^{13}\text{C}$  NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d ( $\text{CDCl}_3$ ). The solvent should not have signals that overlap with the analyte's signals.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
- **Transfer to NMR Tube:** Using a Pasteur pipette, carefully transfer the solution into a clean, standard 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for  $^1\text{H}$  NMR, with its signal set to 0.00 ppm. For  $^{13}\text{C}$  NMR, the residual solvent peak is often used as a reference (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

### 2. NMR Spectrometer Setup and Data Acquisition:

- **Insertion of the Sample:** Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.
- **Locking and Shimming:** The spectrometer's field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
- **Tuning and Matching:** The probe is tuned to the specific nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ) to maximize the signal-to-noise ratio.
- **Acquisition Parameters:** Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Acquisition:** Initiate the acquisition of the NMR spectrum.

### 3. Data Processing:

- **Fourier Transformation:** The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- **Phasing and Baseline Correction:** The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
- **Referencing:** The chemical shift axis is referenced to the internal standard (TMS or solvent peak).
- **Integration and Peak Picking:** The area under each peak in the  $^1\text{H}$  NMR spectrum is integrated to determine the relative number of protons. For both  $^1\text{H}$  and  $^{13}\text{C}$  spectra, the exact chemical shift of each peak is determined.

## Visualization of 2,2-Diiodopropane Structure and NMR-Relevant Nuclei

The following diagram illustrates the chemical structure of **2,2-diiodopropane** and highlights the key nuclei for NMR analysis.

Caption: Molecular structure of **2,2-diiodopropane** with NMR-active nuclei.

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